N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a furan ring, a pyrazine ring, and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Sonogashira coupling.
Formation of the biphenyl structure: This step often involves a cross-coupling reaction, such as a Suzuki coupling, to link the two phenyl rings.
Final assembly: The final step involves the formation of the carboxamide group, typically through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br2) and Lewis acids (e.g., AlCl3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrazines and other reduced derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds containing a furan ring, such as furanones and furfurals.
Pyrazine derivatives: Compounds containing a pyrazine ring, such as pyrazinamide and pyrazinecarboxamide.
Biphenyl derivatives: Compounds containing a biphenyl structure, such as biphenylcarboxylic acids and biphenylamines.
Uniqueness
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a furan ring, a pyrazine ring, and a biphenyl structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-20-4-2-3-18(13-20)16-5-7-17(8-6-16)23(27)26-14-21-22(25-11-10-24-21)19-9-12-29-15-19/h2-13,15H,14H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKCMCAVEIIOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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